molecular formula C15H19NO2S B1673310 HJC0350 CAS No. 885434-70-8

HJC0350

Cat. No.: B1673310
CAS No.: 885434-70-8
M. Wt: 277.4 g/mol
InChI Key: AFZWZVLPIMHLSE-UHFFFAOYSA-N
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Description

HJC0350 is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyrrole ring substituted with dimethyl groups and a sulfonyl group attached to a trimethylphenyl moiety. Its distinct structure makes it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HJC0350 typically involves the reaction of 2,4-dimethylpyrrole with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

HJC0350 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfonic acids, sulfoxides, or sulfones.

    Reduction: Sulfides, thiols, or partially reduced intermediates.

    Substitution: Various substituted pyrroles depending on the nucleophile used.

Scientific Research Applications

HJC0350 has several applications in scientific research:

Mechanism of Action

The mechanism of action of HJC0350 depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HJC0350 is unique due to its combination of a pyrrole ring with a sulfonyl group and a trimethylphenyl moiety. This structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from simpler analogs and other substituted pyrroles .

Properties

IUPAC Name

2,4-dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-10-6-12(3)15(13(4)7-10)19(17,18)16-9-11(2)8-14(16)5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZWZVLPIMHLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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